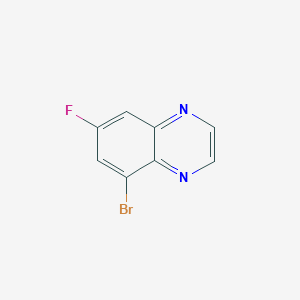

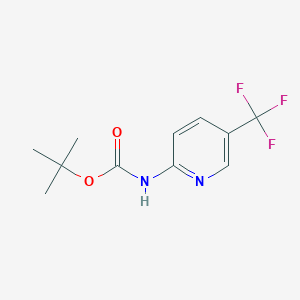

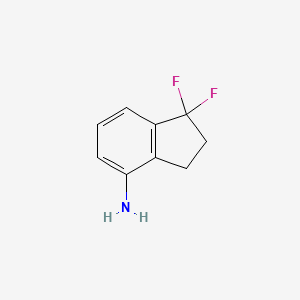

![molecular formula C8H11Cl2N3S B1457784 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride CAS No. 2098031-42-4](/img/structure/B1457784.png)

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride

Descripción general

Descripción

The compound “2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, N6-BOC protected” has a CAS Number of 150986-83-7 and a molecular weight of 279.36 . It is also known as tert-butyl 2-amino-3-cyano-4,7-dihydrothieno [2,3-c]pyridine-6 (5H)-carboxylate .

Synthesis Analysis

A series of substituted tetrahydrothieno pyridin-2-yl (THTP) derivatives was synthesized in one step using 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno [2,3-c]pyridine-3-carbonitrile with two different adjacent chloro- and nitro-substituted groups .Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl 2-amino-3-cyano-4,7-dihydrothieno [2,3-c]pyridine-6 (5H)-carboxylate . The InChI code is 1S/C13H17N3O2S/c1-13(2,3)18-12(17)16-5-4-8-9(6-14)11(15)19-10(8)7-16/h4-5,7,15H2,1-3H3 .Chemical Reactions Analysis

The compound has been found to have an antagonistic effect on R-PIA-mediated ERK1/2 phosphorylation .Physical And Chemical Properties Analysis

The compound has a boiling point of 193-195 . The storage temperature is ambient temperature .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

This compound is used in the synthesis of a series of substituted tetrahydrothieno [2,3-c]pyridin-2-yl (THTP) derivatives . These derivatives are synthesized in one step using 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno [2,3-c]pyridine-3-carbonitrile with two different adjacent chloro- and nitro-substituted groups .

Antitumor Activity

The synthesized analogues of this compound demonstrated a weak to moderate antitumor activity in a low micromolar range against A549 and K562 cancer cell lines . This suggests potential applications in cancer research and treatment.

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Biological Evaluation

It is used in the biological evaluation of new antitubulin agents . Antitubulin agents are drugs that inhibit the function of microtubules, which are important components of the cell’s cytoskeleton. These agents are often used in cancer treatment.

Fluorescence Spectroscopy and BSA Binding

This compound and its derivatives are studied using fluorescence spectroscopy and BSA (Bovine Serum Albumin) binding . This can provide insights into the interactions between the compound and proteins, which is crucial in drug design and discovery.

ADMET Properties and Molecular Docking Studies

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and its derivatives are studied . Additionally, molecular docking studies are performed to understand the interactions at the molecular level . These studies are essential in the early stages of drug discovery and development.

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s worth noting that the presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .

Pharmacokinetics

A study on a series of substituted tetrahydrothieno pyridin-2-yl (thtp) derivatives, which includes similar compounds, evaluated their physicochemical properties such as lipophilicity and water solubility, in addition to admet properties .

Result of Action

Similar compounds have been observed to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle .

Propiedades

IUPAC Name |

2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.2ClH/c9-3-6-5-1-2-11-4-7(5)12-8(6)10;;/h11H,1-2,4,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRLSBVWQFXVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(S2)N)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

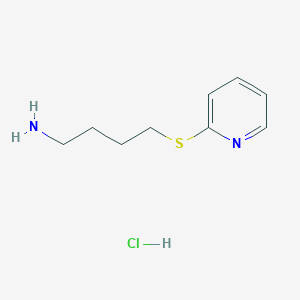

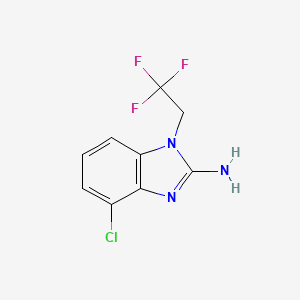

![N-(4'-amino-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1457710.png)

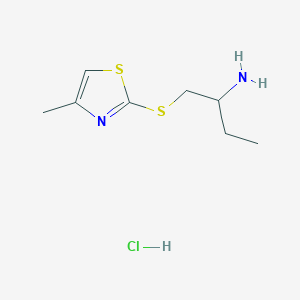

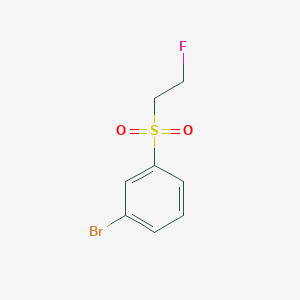

![3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol](/img/structure/B1457715.png)

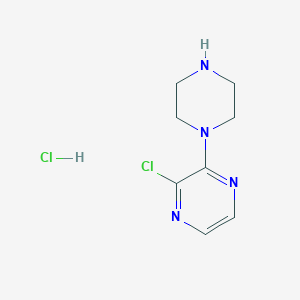

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)

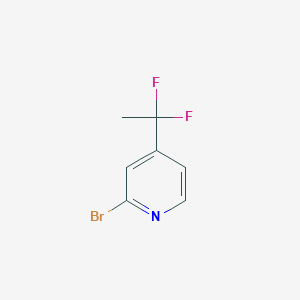

![[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1457717.png)